molecular formula C10H10N2O4 B2640438 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(N-hydroxyimino)acetamide CAS No. 154869-12-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(N-hydroxyimino)acetamide

Cat. No.: B2640438
CAS No.: 154869-12-2
M. Wt: 222.2
InChI Key: RYGNABOONRGSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(N-hydroxyimino)acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position. The compound’s structure combines a benzodioxin moiety (a bicyclic system with oxygen atoms at positions 1 and 4) with an acetamide group modified by an N-hydroxyimino substituent. This structural motif is designed to enhance bioactivity, particularly in targeting enzymes or receptors involved in metabolic or inflammatory pathways.

Such modifications are common in drug design to improve solubility, metabolic stability, or target binding .

Properties

IUPAC Name

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10(6-11-14)12-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5-6,14H,3-4H2,(H,12,13)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGNABOONRGSDG-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(N-hydroxyimino)acetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyimino Group: This step involves the reaction of the benzodioxin derivative with hydroxylamine or its derivatives under controlled conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The benzodioxin-acetamide scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and bioactivity:

Compound Substituents Biological Activity Key Findings Reference
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Acetamide group Not explicitly stated NMR data (δ 2.11 ppm for CH3; HRMS: [M+H]+ 194.0829) provided for characterization.
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides Phenylsulfonyl and substituted phenyl groups α-Glucosidase inhibition (anti-diabetic) IC50 values: 81.12–86.31 μM (moderate activity vs. acarbose, 37.38 μM)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(thienopyrimidinyl)oxyacetamide Thieno[2,3-d]pyrimidin-4-yloxy group Unspecified (likely kinase or enzyme inhibition) Structural complexity enhances binding to hydrophobic pockets
3',4'-(1",4"-Dioxino)flavones Flavone-dioxane hybrids Antihepatotoxic (vs. CCl4-induced toxicity) SGOT/SGPT reduction comparable to silymarin; hydroxy methyl substitution improves activity
N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Nitro group at position 7 Unspecified (nitro groups often enhance antibacterial/antiparasitic activity) Synthetic intermediate for further functionalization
2-Cyano-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide Cyano and ethyl linker Unspecified (cyano groups may modulate CNS activity) Physicochemical properties suggest improved blood-brain barrier penetration

Key Observations:

Substituent Impact on Bioactivity: Phenylsulfonyl groups (e.g., in 7i and 7k) enhance α-glucosidase inhibition, likely through hydrophobic interactions with the enzyme’s active site . Thienopyrimidinyl and heterocyclic extensions (e.g., ) improve target selectivity, particularly in kinase or protease inhibition .

Therapeutic Applications :

  • Anti-diabetic derivatives (e.g., 7a-l) exhibit moderate activity, suggesting the benzodioxin-acetamide scaffold is a viable starting point for optimizing α-glucosidase inhibitors .
  • Flavone-dioxane hybrids () demonstrate the scaffold’s versatility in hepatoprotection, likely due to antioxidant properties .

Synthetic Accessibility :

  • LiH in DMF facilitates coupling reactions for introducing sulfonamide or bromoacetamide groups (e.g., ) .
  • Functionalization at the 6-position of benzodioxin is well-tolerated, enabling diverse pharmacophore integration .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(N-hydroxyimino)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound involves several steps:

  • Preparation of the Benzodioxin Core : The initial step typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various reagents to form the benzodioxin structure.
  • Formation of the Acetamide Group : Subsequent reactions introduce the hydroxyimino group through condensation reactions with appropriate acylating agents.

The detailed synthetic route can be found in various studies that describe the use of organic solvents and specific reaction conditions to optimize yield and purity .

Enzyme Inhibition

Recent studies have evaluated the compound's ability to inhibit key enzymes associated with metabolic disorders:

  • Alpha-glucosidase Inhibition : This compound has shown promising results in inhibiting alpha-glucosidase, an enzyme linked to carbohydrate metabolism. In vitro assays demonstrated an IC50 value indicating effective inhibition, which suggests its potential as an antidiabetic agent .
  • Acetylcholinesterase Inhibition : Additionally, it has been screened for acetylcholinesterase inhibition, relevant for neurodegenerative diseases such as Alzheimer's. The results indicate that this compound may enhance cholinergic neurotransmission by inhibiting this enzyme .

Antitumor Activity

The compound's structural similarity to other bioactive molecules has led researchers to investigate its antitumor properties. In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells) revealed that it exhibits cytotoxic effects, particularly in two-dimensional cell cultures compared to three-dimensional models . The mechanism appears to involve DNA binding and disruption of cellular proliferation pathways.

Antimicrobial Properties

Preliminary tests have also indicated antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways may contribute to its effectiveness .

Case Studies and Research Findings

Study ReferenceBiological Activity AssessedKey Findings
Enzyme inhibitionEffective against alpha-glucosidase with significant IC50 values.
Antitumor activityCytotoxicity observed in A549 lung cancer cells; higher efficacy in 2D cultures.
Antimicrobial propertiesDemonstrated activity against multiple bacterial strains.

Q & A

Q. What are the key considerations for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(N-hydroxyimino)acetamide?

Answer:

  • Reagent Selection : Use 2,3-dihydro-1,4-benzodioxin-6-amine as the primary amine precursor and optimize pH to 8–10 using Na₂CO₃ to ensure nucleophilic reactivity for bromoacetylation ().
  • Reaction Conditions : Maintain dynamic pH control during sulfonamide or acetamide bond formation to minimize side reactions ().
  • Purification : Employ column chromatography or recrystallization with polar aprotic solvents (e.g., DMF) to isolate the product ().

Q. How can researchers characterize the purity and structure of this compound?

Answer:

  • Spectroscopic Techniques : Use IR to confirm carbonyl (C=O) and hydroxylimino (N–O) stretches (~1650–1750 cm⁻¹ and ~950 cm⁻¹, respectively). Validate aromatic protons (δ 6.5–7.5 ppm) and dihydro-benzodioxin protons (δ 4.2–4.5 ppm) via ¹H NMR ().
  • Chromatography : Apply HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) for purity assessment ().

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility : Test in DMSO (high solubility) and aqueous buffers (pH 7.4) using sonication or co-solvents (e.g., PEG-400) ().
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) over 14 days with periodic HPLC analysis to monitor hydrolytic or oxidative degradation ().

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Answer:

  • Dynamic pH Adjustment : Reproduce synthesis under controlled pH (8–10) to minimize tautomeric shifts affecting splitting patterns ().
  • Computational Validation : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to identify discrepancies ().
  • 2D NMR : Use HSQC and HMBC to resolve ambiguities in coupling constants caused by dihydro-benzodioxin ring conformation ().

Q. What experimental design strategies optimize reaction yields for derivatives of this compound?

Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken or central composite design to optimize variables (e.g., temperature, pH, molar ratios). For example, use a 3-factor DoE to maximize yield while minimizing byproducts ().
  • Catalyst Screening : Test LiH or K₂CO₃ as catalysts for sulfonamide substitution reactions; LiH may improve regioselectivity in polar aprotic solvents ().

Q. How can researchers analyze structure-activity relationships (SAR) for enzyme inhibition?

Answer:

  • Enzyme Assays : Screen derivatives against α-glucosidase or acetylcholinesterase using colorimetric assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis). IC₅₀ values < 50 μM indicate potent inhibition ().
  • Molecular Docking : Use AutoDock Vina to model interactions between the hydroxyimino group and enzyme active sites (e.g., acetylcholinesterase’s catalytic triad) ().

Q. What methodologies address low reproducibility in scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real-time ().
  • Scale-Up Protocols : Maintain consistent stirring rates (>500 rpm) and solvent volume/reactant mass ratios to ensure heat/mass transfer equivalence ().

Contradiction Analysis

Q. How should conflicting data on antibacterial efficacy across studies be addressed?

Answer:

  • Standardized Testing : Use CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to ensure comparability ().
  • Solvent Controls : Verify that DMSO (used for solubilization) does not exceed 1% v/v to avoid antimicrobial interference ().

Q. What statistical methods validate discrepancies in enzyme inhibition results?

Answer:

  • ANOVA : Compare triplicate assay results (p < 0.05) to confirm significance. Outliers may indicate improper enzyme preparation or inhibitor solubility issues ().
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes; slopes >1 suggest cooperative binding artifacts ().

Methodological Resources

  • Synthesis :
  • Characterization :
  • Experimental Design :
  • Stability/Solubility :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.